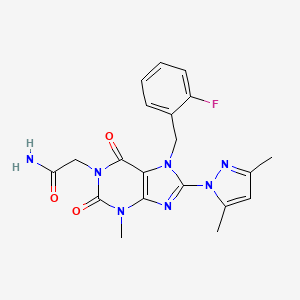![molecular formula C18H13FN4O4S2 B2554424 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)tio)-1,3,4-tiadiazol-2-il)-3-fluorobenzamida CAS No. 868973-81-3](/img/structure/B2554424.png)
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)tio)-1,3,4-tiadiazol-2-il)-3-fluorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a complex organic compound featuring a combination of benzo[d][1,3]dioxole, thiadiazole, and fluorobenzamide moieties. This compound is of significant interest due to its diverse applications in scientific research, including chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Studied for potential bioactivity, including enzyme inhibition.
Medicine: : Investigated for therapeutic properties, potentially in the treatment of specific diseases.
Industry: : Utilized in material science for the development of new materials with unique properties.
Mecanismo De Acción
Target of Action
The primary target of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide Similar compounds have shown potent growth inhibition properties against cancer cell lines .
Mode of Action
The exact mode of action of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide Related compounds have been found to inhibit the nav11 channel , which could suggest a similar mechanism of action.
Biochemical Pathways
The biochemical pathways affected by N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide Related compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines , suggesting that this compound may affect similar pathways.
Result of Action
The molecular and cellular effects of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide Related compounds have been found to show potent growth inhibition properties against cancer cell lines , suggesting that this compound may have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is not explicitly mentioned in the search results
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide involves multi-step processes, often beginning with the formation of the thiadiazole ring. Typically, the synthesis starts with readily available starting materials, such as 1,3,4-thiadiazole derivatives, which are then functionalized with benzo[d][1,3]dioxole and fluorobenzamide groups through a series of reactions including nucleophilic substitution, condensation, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Methods like flow chemistry might be employed to facilitate continuous production and enhance safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can lead to the formation of sulfoxides or sulfones.
Reduction: : Typically involves reducing agents like hydrogen gas to reduce functional groups.
Substitution: : Halogen atoms in the structure can be replaced with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Often uses oxidizing agents like hydrogen peroxide.
Reduction: : Commonly employs catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Sodium hydride (NaH) in dimethylformamide (DMF) is frequently used.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Deoxygenated forms or products with reduced functional groups.
Substitution: : Variants with different substituents replacing the halogen atoms.
Comparación Con Compuestos Similares
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide stands out due to its unique combination of functional groups, which offers distinct chemical reactivity and biological activity. Similar compounds include:
**N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazoles
3-Fluorobenzamides with varying substituents
Its uniqueness lies in the simultaneous presence of benzo[d][1,3]dioxole, thiadiazole, and fluorobenzamide, each contributing to its overall properties and applications.
Propiedades
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O4S2/c19-11-3-1-2-10(6-11)16(25)21-17-22-23-18(29-17)28-8-15(24)20-12-4-5-13-14(7-12)27-9-26-13/h1-7H,8-9H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJZSLFGWDGNIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide](/img/structure/B2554341.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B2554343.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide](/img/structure/B2554345.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide](/img/structure/B2554346.png)



![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2554352.png)
![6-[5-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2554354.png)

![5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2554360.png)
![4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid](/img/structure/B2554361.png)
![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2554364.png)
